Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(4-chlorobenzylidenamino)-
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Overview
Description
“Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(4-chlorobenzylidenamino)-” is also known as “2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile”. It is a synthetic compound with the molecular formula C9H10N2S . It has been shown to be an effective serotonin receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The molecule also contains an amino group and a nitrile group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1 with 3-iminobutyronitrile 2 gives a hydrazone derivative .Physical and Chemical Properties Analysis
The compound has a molecular weight of 178.26 and its InChI key is ADHVMGAFAKSNOM-UHFFFAOYSA-N . It appears as white to cream crystals or powder .Scientific Research Applications
Synthesis Methodologies
Several studies have focused on the synthesis of benzothiophene derivatives through innovative methodologies. For example, Nowacki and Wojciechowski (2017) developed a transition-metal-free [3+3] annulation process for synthesizing [1]Benzothieno[2,3-b]quinolines, indicating a novel approach to constructing complex benzothiophene frameworks (Nowacki & Wojciechowski, 2017). Similarly, Shrives et al. (2017) demonstrated a metal-free, regioselective synthesis of C3 alkylated and arylated benzothiophenes, showcasing a method that could significantly improve the efficiency of synthesizing functionalized benzothiophenes (Shrives et al., 2017).
Antibacterial Activities
Khan et al. (2013) synthesized a series of thiophene-3-carbonitrile-containing Schiff bases, which were screened for their antibacterial activities. They found that one of the compounds exhibited better inhibitory effects against both gram-positive and gram-negative bacteria compared to the standard drug chloramphenicol, highlighting the potential of benzothiophene derivatives as antibacterial agents (Khan et al., 2013).
Advanced Materials Development
Lô et al. (2006) explored the electrosynthesis and characterization of a novel fluorescent, conducting polymer based on benzothiophene derivatives. Their findings contribute to the development of advanced materials with potential applications in electronic and optoelectronic devices (Lô et al., 2006).
Pharmacological Activities
Amr et al. (2010) reported the synthesis of novel thiophene derivatives and their screening for antiarrhythmic, serotonin antagonist, and antianxiety activities. This study reveals the therapeutic potential of benzothiophene derivatives in treating various conditions (Amr et al., 2010).
Environmental Applications
Lu et al. (2010) investigated the aerobic oxidative desulfurization of benzothiophene and its derivatives, using a novel catalyst. This research contributes to the field of green chemistry by providing a method for removing sulfur-containing compounds from fuels, thereby reducing pollution (Lu et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-12-7-5-11(6-8-12)10-19-16-14(9-18)13-3-1-2-4-15(13)20-16/h5-8,10H,1-4H2/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRPCIKEBFXCY-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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